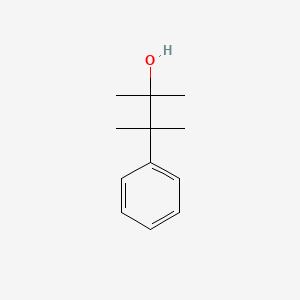
2,3-Dimethyl-3-phenylbutan-2-ol
Overview
Description
2,3-Dimethyl-3-phenylbutan-2-ol is a chemical compound with the CAS Number: 2371-91-7 . It has a molecular weight of 178.27 and is typically in powder form .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 31 bonds, including 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the search results.Scientific Research Applications
Stereochemistry in Baker's Yeast Mediated Reduction
A study by Fronza, Fuganti, and Serra (2009) explored the stereochemical course of baker's yeast-mediated reduction in substituted cinnamaldehydes. This research found that hydride addition to β-methylcinnamaldehydes preferentially yielded isomers of (3S)-3-phenylbutan-1-ol. The reduction of (E)-2,3-dimethylcinnamaldehyde produced a mixture of stereoisomers with significant enantioselectivity, demonstrating the compound's potential in stereochemical synthesis processes (Fronza, Fuganti, & Serra, 2009).
Antituberculosis Activity
Omel’kov, Fedorov, and Stepanov (2019) synthesized new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, highlighting one compound in its final stage of clinical trials for antituberculosis treatment. This underscores the compound's relevance in medicinal chemistry and drug development (Omel’kov, Fedorov, & Stepanov, 2019).
Magnetic Non-Equivalence Studies
Casy and Ison (1969) investigated the acid-catalyzed elimination of 2-t-butyl-4-dimethylamino-1-phenylbutan-2-ol and its o-chloro analogue. Their research provided insights into magnetic non-equivalence in chemical structures, contributing to the understanding of molecular behavior in magnetic fields (Casy & Ison, 1969).
Photolysis and Mechanism of Reactions
Blunt, Coxon, Robinson, and Schuyt (1983) researched the photolysis of (E)-1-Aryl-3-methyl-3-phenylbut-1-enes, which provided valuable information on the reaction mechanisms and photolysis processes in organic chemistry. This study contributes to the understanding of light-induced chemical reactions (Blunt, Coxon, Robinson, & Schuyt, 1983).
Fragrance Material Review
Scognamiglio, Jones, Letizia, and Api (2012) conducted a toxicologic and dermatologic review of 3-methyl-1-phenylbutan-2-ol, a related compound, when used as a fragrance ingredient. This research is crucial for understanding the safety and applications of similar compounds in the fragrance industry (Scognamiglio, Jones, Letizia, & Api, 2012).
Safety and Hazards
properties
IUPAC Name |
2,3-dimethyl-3-phenylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-11(2,12(3,4)13)10-8-6-5-7-9-10/h5-9,13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJMXXBYYNZGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




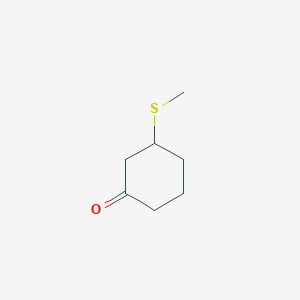

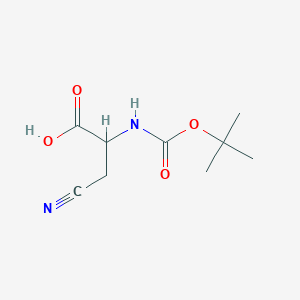
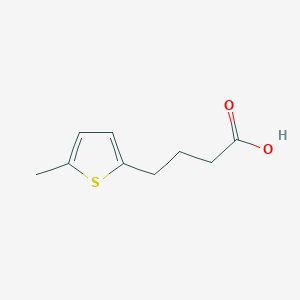
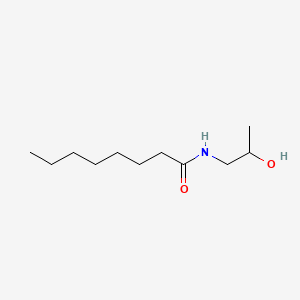
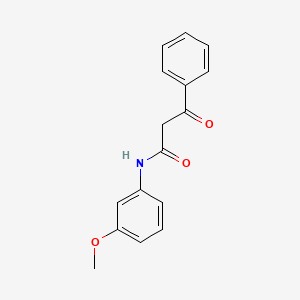
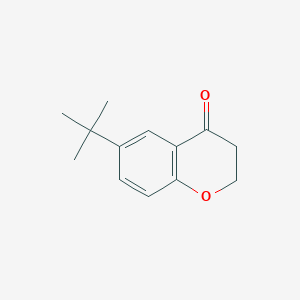
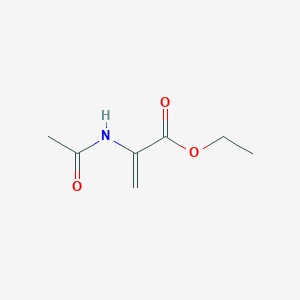
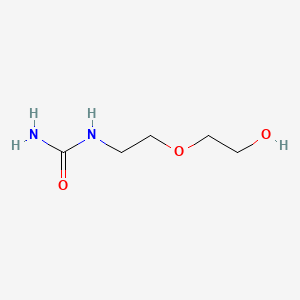
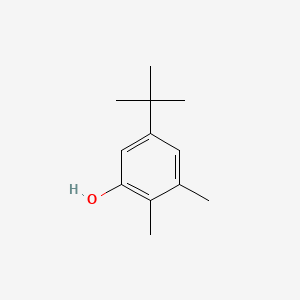
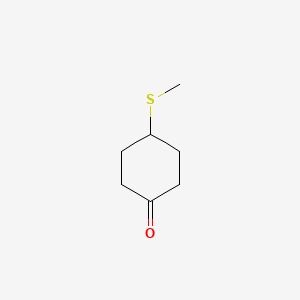

![3-[(Pyridin-2-ylmethyl)sulfanyl]propanoic acid](/img/structure/B3381460.png)